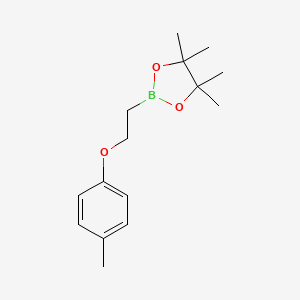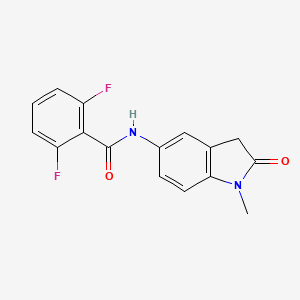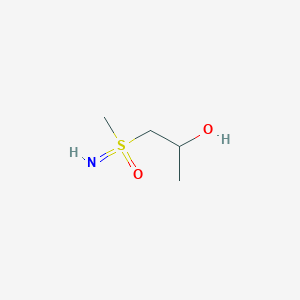
4,4,5,5-四甲基-2-(2-(对甲苯氧基)乙基)-1,3,2-二氧杂硼环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have a unique structure, good biological activity, and pharmacological effects .
Molecular Structure Analysis
The molecular structure of a similar compound was studied using techniques like FTIR, NMR, MS, and X-ray diffraction . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic esters are important nucleophiles in the Suzuki reaction . They are stable to water and air, making them useful in various chemical reactions .科学研究应用
- Role of Boron Reagents : Boron reagents play a crucial role in SM coupling. Pinacol boronic esters, including 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, are commonly used as organoboron reagents in this process .
- Application : 2-(4-Methylphenoxy)ethylboronic acid pinacol ester can be used to prepare sulfinamide derivatives. This involves reacting it with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Example : Aggarwal and coworkers introduced a C–C coupling/protodeboronation strategy using 2° alkyl pinacol boronic esters. Oxidation of their corresponding methyl boron ate complexes with manganese(III) acetate led to protodeboronation .
- Hydrolysis Kinetics : Phenylboronic pinacol esters, including our compound of interest, are susceptible to hydrolysis. The rate of hydrolysis depends on substituents in the aromatic ring and pH conditions .
Suzuki–Miyaura Coupling
Sulfinamide Derivatives
Protodeboronation Strategies
Hydrolysis Studies
作用机制
Target of Action
The primary target of 2-(4-Methylphenoxy)ethylboronic acid pinacol ester, also known as 4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound, as an organoboron reagent, plays a crucial role in this process .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . It’s worth noting that the compound’s susceptibility to hydrolysis could be a factor to consider in certain environments .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(4-methylphenoxy)ethyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-12-6-8-13(9-7-12)17-11-10-16-18-14(2,3)15(4,5)19-16/h6-9H,10-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAXWSWALWPQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCOC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-(p-tolyloxy)ethyl)-1,3,2-dioxaborolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2378163.png)




![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)
![3-Methyl-7-[(4-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2378172.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2378176.png)

![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)

![(E)-2-amino-N-(sec-butyl)-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2378183.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)